Ethyl 2-fluoro-5-iodo-3-(methylthio)benzoate
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Overview
Description
Ethyl 2-fluoro-5-iodo-3-(methylthio)benzoate is an organic compound with the molecular formula C10H10FIO2S It is a derivative of benzoic acid and contains functional groups such as a fluoro, iodo, and methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-5-iodo-3-(methylthio)benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the appropriate boron reagent and the aryl halide.
Reaction Conditions: The Suzuki–Miyaura coupling is carried out in the presence of a palladium catalyst, a base, and a solvent such as ethanol or water. The reaction is typically performed at elevated temperatures.
Product Isolation: After the reaction is complete, the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-iodo-3-(methylthio)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the methylthio group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with an amine would yield an amino derivative of the compound.
Scientific Research Applications
Ethyl 2-fluoro-5-iodo-3-(methylthio)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-5-iodo-3-(methylthio)benzoate involves its interaction with specific molecular targets. The fluoro and iodo groups can participate in halogen bonding, while the methylthio group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-fluoro-2-(methylthio)benzoate
- Methyl 2-(methylthio)benzoate
- Benzoic acid derivatives with similar functional groups
Uniqueness
Ethyl 2-fluoro-5-iodo-3-(methylthio)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H10FIO2S |
---|---|
Molecular Weight |
340.15 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-iodo-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H10FIO2S/c1-3-14-10(13)7-4-6(12)5-8(15-2)9(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
LJZYFZIJZOOCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)I)SC)F |
Origin of Product |
United States |
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